molecular formula C18H21O3P B047970 Ethyl phenyl(2,4,6-trimethylbenzoyl)phosphinate CAS No. 84434-11-7

Ethyl phenyl(2,4,6-trimethylbenzoyl)phosphinate

Cat. No.: B047970
CAS No.: 84434-11-7
M. Wt: 316.3 g/mol
InChI Key: ZMDDERVSCYEKPQ-UHFFFAOYSA-N
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Description

Ethyl phenyl(2,4,6-trimethylbenzoyl)phosphinate is a chemical compound with the molecular formula C18H21O3P . It is commonly used as a photoinitiator in various UV-curable systems, including inks, coatings, and adhesives. This compound is known for its high reactivity upon exposure to UV light, making it an essential component in the polymerization and curing processes .

Mechanism of Action

Target of Action

Ethyl phenyl(2,4,6-trimethylbenzoyl)phosphinate, also known as ETHYL (2,4,6-TRIMETHYLBENZOYL)PHENYLPHOSPHINATE, is primarily used as a photoinitiator . Photoinitiators are compounds that absorb light and produce reactive species (free radicals), which are capable of initiating or catalyzing chemical reactions, typically polymerization .

Mode of Action

Upon exposure to light, the photoinitiator ETHYL (2,4,6-TRIMETHYLBENZOYL)PHENYLPHOSPHINATE undergoes a photochemical reaction, producing free radicals . These free radicals can then initiate a polymerization reaction, leading to the formation of a polymer .

Biochemical Pathways

The primary biochemical pathway involved in the action of ETHYL (2,4,6-TRIMETHYLBENZOYL)PHENYLPHOSPHINATE is the free radical polymerization pathway . This pathway involves the conversion of monomers into polymers through a chain-growth polymerization process initiated by the free radicals produced by the photoinitiator .

Result of Action

The primary result of the action of ETHYL (2,4,6-TRIMETHYLBENZOYL)PHENYLPHOSPHINATE is the formation of polymers from monomers . This is used in various applications, including the production of photopolymers used in bioprinting .

Action Environment

The action of ETHYL (2,4,6-TRIMETHYLBENZOYL)PHENYLPHOSPHINATE is highly dependent on the presence of light, specifically UV light, which is necessary to initiate the photochemical reaction . The compound should be stored under inert gas at a temperature of 2-8°C . It’s also important to note that the compound is air sensitive .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl phenyl(2,4,6-trimethylbenzoyl)phosphinate typically involves a two-step process:

Industrial Production Methods: In industrial settings, the production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, ensuring the compound meets the required standards for commercial applications .

Chemical Reactions Analysis

Types of Reactions: Ethyl phenyl(2,4,6-trimethylbenzoyl)phosphinate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different phosphine oxide derivatives .

Scientific Research Applications

Ethyl phenyl(2,4,6-trimethylbenzoyl)phosphinate has a wide range of scientific research applications:

Comparison with Similar Compounds

  • Phenyl (2,4,6-trimethylbenzoyl)phosphinic Acid Ethyl Ester
  • Ethyl (Mesitylcarbonyl)phenylphosphinate
  • 2,4,6-Trimethylbenzoylethoxylphenylphosphine Oxide

Comparison: Ethyl phenyl(2,4,6-trimethylbenzoyl)phosphinate is unique due to its high reactivity and efficiency as a photoinitiator. Compared to traditional photoinitiators like benzoin methyl ether, it offers improved reactivity profiles, making it more effective in curing low yellowing systems and thick film coatings .

Properties

IUPAC Name

[ethoxy(phenyl)phosphoryl]-(2,4,6-trimethylphenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21O3P/c1-5-21-22(20,16-9-7-6-8-10-16)18(19)17-14(3)11-13(2)12-15(17)4/h6-12H,5H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMDDERVSCYEKPQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOP(=O)(C1=CC=CC=C1)C(=O)C2=C(C=C(C=C2C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21O3P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40868808
Record name Ethyl phenyl(2,4,6-trimethylbenzoyl)phosphinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40868808
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

316.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

84434-11-7
Record name Ethyl (2,4,6-trimethylbenzoyl)phenylphosphinate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=84434-11-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl trimethylbenzoyl phenylphosphinate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0084434117
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ethyl phenyl(2,4,6-trimethylbenzoyl)phosphinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40868808
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Ethyl phenyl(2,4,6-trimethylbenzoyl)phosphinate
Source European Chemicals Agency (ECHA)
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name ETHYL TRIMETHYLBENZOYL PHENYLPHOSPHINATE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is Ethyl phenyl(2,4,6-trimethylbenzoyl)phosphinate (TPO-L) primarily used for in the presented research?

A1: In the provided research papers, TPO-L is primarily utilized as a photoinitiator in the creation of photocurable resins for optical 3D printing [, , , ]. It facilitates the polymerization process when exposed to UV or visible light, leading to the solidification of the resin and the formation of three-dimensional structures.

Q2: How does the structure of TPO-L compare to other photoinitiators used in the research and what are the implications for its performance?

A2: One study [] compared TPO-L to two other photoinitiators: phenylbis(2,4,6-trimethylbenzoyl)phosphine oxide (BAPO) and diphenyl(2,4,6-trimethylbenzoyl)phosphine oxide (TPO). While all three share a similar benzoylphosphine oxide core, they differ in their substituents. These structural variations likely contribute to differences in their photochemical properties, such as their absorption spectra and the efficiency of radical generation upon light exposure, ultimately affecting the curing speed and properties of the final polymers.

Q3: The research mentions "vanillin acrylate-based resins". How does TPO-L contribute to the development of these biobased resins?

A3: TPO-L enables the photopolymerization of vanillin acrylate monomers [, ]. These monomers are derived from vanillin, a natural compound found in vanilla beans, making them a more sustainable alternative to traditional petroleum-based resins. By efficiently initiating the crosslinking of these biobased monomers, TPO-L contributes to the development of environmentally friendly materials for optical 3D printing.

Q4: What analytical techniques were used to study the resins created with TPO-L?

A5: Various analytical techniques were employed to characterize the resins produced using TPO-L. These include real-time photorheometry to monitor the kinetics of photocross-linking [], thermal analysis to determine thermal stability [, ], and mechanical testing to assess properties like rigidity and strength [, ]. These techniques provide valuable insights into the structure-property relationships of the resulting polymers and help optimize the formulation and processing conditions for specific applications.

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